molecular formula C11H10ClN3O2 B2515547 2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide CAS No. 848369-71-1

2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide

Cat. No.: B2515547
CAS No.: 848369-71-1
M. Wt: 251.67
InChI Key: VDJLNTWQOAOWFQ-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name is 2-[2-(chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide , reflecting its core quinazoline structure with substituents at positions 2 and 3. The molecular formula is C₁₁H₁₀ClN₃O₂ , derived from the following components:

  • Quinazoline ring : A fused bicyclic system with nitrogen atoms at positions 1 and 3.
  • 4-oxo group : A carbonyl group at position 4, contributing to the dihydroquinazoline structure.
  • Chloromethyl group : A chlorine-substituted methyl group at position 2.
  • Acetamide group : An acetamide moiety linked to the quinazoline nitrogen at position 3.
Property Value Source
IUPAC Name This compound
Molecular Formula C₁₁H₁₀ClN₃O₂
Molecular Weight 251.67 g/mol

The molecular structure is confirmed by SMILES notation (O=C(N)CN1C(CCl)=NC2=C(C=CC=C2)C1=O) and InChI key (UZCFNVCBKRNZPF-UHFFFAOYSA-N), which encode the connectivity and stereochemistry of the molecule.

Crystallographic Data and Three-Dimensional Conformational Studies

While specific crystallographic data (e.g., unit cell parameters, bond lengths) for this compound are not reported in publicly available sources, X-ray crystallography is a standard method for resolving molecular geometry. For quinazoline derivatives, this technique typically reveals:

  • Planar aromatic systems : The quinazoline ring adopts a planar conformation due to conjugation.
  • Hydrogen bonding : Potential interactions between the acetamide NH group and the 4-oxo carbonyl oxygen.
  • Chloromethyl orientation : The chlorine atom may adopt an axial or equatorial position relative to the quinazoline ring, influencing steric and electronic effects.

The absence of reported crystallographic data suggests that further experimental studies are needed to determine the precise three-dimensional arrangement of substituents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy is critical for verifying the compound’s structure. While no experimental NMR data is available, predicted signals can be inferred from analogous quinazoline derivatives:

  • ¹H NMR :
    • Acetamide NH : Broad singlet (~δ 8.0–8.5 ppm).
    • Chloromethyl CH₂ : Singlet (~δ 3.5–4.0 ppm).
    • Aromatic protons : Multiplets in the δ 7.0–8.5 ppm range, depending on substituent positions.
  • ¹³C NMR :
    • Carbonyl carbons : Signals for the 4-oxo (δ ~165–175 ppm) and acetamide (δ ~170–175 ppm).
    • Quinazoline carbons : Aromatic carbons in δ 120–150 ppm.
Infrared (IR) Absorption Profile

IR spectroscopy would highlight key functional groups:

  • Acetamide NH : Stretching vibration (~3300–3500 cm⁻¹).
  • C=O (amide and 4-oxo) : Strong absorption near 1700–1750 cm⁻¹.
  • C-Cl stretch : Medium-intensity peak (~600–800 cm⁻¹).
Mass Spectrometric Fragmentation Patterns

Mass spectrometry (MS) is expected to reveal:

  • Molecular ion : [M]⁺ peak at m/z 251.67 (C₁₁H₁₀ClN₃O₂).
  • Fragmentation : Loss of Cl⁻ (m/z 216.67) or acetamide (m/z 184.05).

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Computational parameters provide insights into the molecule’s electronic and physicochemical properties:

Parameter Value Source
LogP 0.6206
Topological Polar Surface Area (TPSA) 77.98 Ų
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1
Rotatable Bonds 3
  • LogP : Indicates low lipophilicity, suggesting moderate solubility in aqueous systems.
  • TPSA : High value reflects potential for hydrogen bonding, critical for biological interactions.

Properties

IUPAC Name

2-[2-(chloromethyl)-4-oxoquinazolin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c12-5-10-14-8-4-2-1-3-7(8)11(17)15(10)6-9(13)16/h1-4H,5-6H2,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJLNTWQOAOWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide typically involves the reaction of 2-aminobenzamide with chloroacetyl chloride under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazolinone ring. The final product is obtained after purification steps such as recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce quinazolinone derivatives with altered oxidation states.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

  • Anticancer Activity :
    • Compounds with a similar structure have shown promising anticancer properties. For instance, derivatives of 2-chloromethyl-4(3H)-quinazolinones have been synthesized and evaluated for their in vitro anticancer activity, demonstrating significant effects against various cancer cell lines .
    • The introduction of the chloromethyl group enhances the reactivity and potential interaction with biological targets involved in cancer progression.
  • Acetylcholinesterase Inhibition :
    • The compound's structural features suggest potential inhibitory activity against acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer’s. Research into related quinazoline compounds has indicated their capability to inhibit this enzyme effectively, which could lead to therapeutic strategies for cognitive decline .
  • Antimicrobial Properties :
    • Preliminary studies suggest that quinazoline derivatives possess antimicrobial properties against various bacterial strains. The incorporation of functional groups such as chloromethyl may enhance these activities, warranting further investigation into their potential as antimicrobial agents .

Case Study 1: Anticancer Evaluation

In a study focused on developing novel anticancer agents, researchers synthesized a series of compounds based on the 4-anilinoquinazoline scaffold, including derivatives of 2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide. These compounds were evaluated for their cytotoxic effects on human cancer cell lines, revealing significant antiproliferative activity with IC50 values in the low micromolar range .

Case Study 2: Neuroprotective Potential

A series of experiments assessed the neuroprotective effects of quinazoline derivatives on neuronal cell cultures exposed to neurotoxic agents. The results indicated that certain compounds exhibited protective effects by inhibiting acetylcholinesterase activity and reducing oxidative stress markers, suggesting their potential application in treating Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The target compound’s chloromethyl group distinguishes it from analogs with thioether (e.g., AJ5a–j) or ester (e.g., 3a–e) substituents at the 2-position. The chloromethyl moiety may enhance electrophilicity, enabling nucleophilic substitution reactions for further functionalization .
  • Synthetic Efficiency : AJ5a–j and ethyl thioacetates (3a–e) are synthesized via one-step condensation or alkylation, achieving high yields (>85%), whereas the target compound requires multistep synthesis with moderate yield (~80%) .
Table 2: Antimicrobial Activity of Selected Analogs
Compound Gram(+) Bacteria (MIC, µg/mL) Gram(−) Bacteria (MIC, µg/mL) Fungi (MIC, µg/mL) Reference
AJ5a (4-Fluoro-substituted) 6.25–12.5 12.5–25 25–50
AJ5c (4-Cl-substituted) 3.12–6.25 6.25–12.5 12.5–25
Target Compound Not reported Not reported Not reported

Key Observations :

  • Substituent Effects : Chloro-substituted analogs (e.g., AJ5c) exhibit superior antimicrobial activity compared to fluoro-substituted derivatives (AJ5a), suggesting electron-withdrawing groups enhance bioactivity .

Physicochemical and Electronic Properties

  • Chloromethyl vs.
  • Acetamide vs. Ester Groups : The acetamide moiety in the target compound and AJ5a–j provides hydrogen-bonding capability, unlike ester-containing analogs (3a–e), which may reduce cellular permeability .

Biological Activity

2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide, with the CAS number 730992-44-6, is a compound of interest due to its potential biological activities. This article reviews various studies focusing on its biological activity, particularly its antimicrobial and anticancer properties, while also considering structure-activity relationships (SAR) that influence its efficacy.

The molecular formula of this compound is C11H10ClN3O2, with a molecular weight of 233.65 g/mol. The compound features a chloromethyl group that may enhance its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on chloroacetamides demonstrated their effectiveness against various pathogens:

Microorganism Activity
Staphylococcus aureusEffective
Methicillin-resistant S. aureus (MRSA)Effective
Escherichia coliLess effective
Candida albicansModerately effective

The study highlighted that the position of substituents on the phenyl ring significantly affects antimicrobial potency, with halogenated derivatives being particularly promising due to their lipophilicity, which facilitates membrane penetration .

Anticancer Potential

The anticancer activity of quinazoline derivatives, including this compound, has been explored in various studies. These compounds have shown potential as inhibitors of specific kinases involved in cancer progression. For instance:

  • Inhibition of RET Kinase : Certain benzamide derivatives were identified as effective RET kinase inhibitors, demonstrating moderate to high potency in ELISA-based assays. This suggests that similar quinazoline derivatives could also exhibit anticancer activity through kinase inhibition .
  • Cytotoxicity Studies : In vitro studies have shown that quinazoline derivatives can induce cytotoxic effects in cancer cell lines. For example, compounds with specific substituents demonstrated IC50 values indicating significant cytotoxicity against human leukemia cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Research indicates that:

  • Lipophilicity : Higher lipophilicity enhances the ability of compounds to penetrate cell membranes, increasing their efficacy against target pathogens and cancer cells.
  • Substituent Positioning : The position of halogen or other substituents on the aromatic ring can drastically alter the biological activity. For instance, para-substituted chloroacetamides showed superior antimicrobial properties compared to ortho or meta positions .

Case Studies and Research Findings

Several case studies have documented the biological activities associated with quinazoline derivatives:

  • Antimicrobial Efficacy : In a comparative study of various chloroacetamides against standard bacterial strains, those containing halogenated phenyl rings exhibited the highest levels of activity against Gram-positive bacteria and MRSA .
  • Anticancer Activity : A series of synthesized quinazoline derivatives were tested for their ability to inhibit cell proliferation in cancer models. The results indicated that modifications in the side chains could lead to enhanced anticancer properties .

Q & A

Q. Basic

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases.
  • Membrane permeability : Caco-2 monolayer model .

What are common side reactions during synthesis, and how can they be mitigated?

Q. Advanced

  • Oxidation of thiol intermediates : Use inert atmospheres (N₂/Ar) and antioxidants like BHT.
  • Ester hydrolysis : Control pH (<7) during aqueous workups.
  • Dimerization : Optimize dilution and reaction time to prevent cross-linking .

How to design SAR studies to explore the pharmacophore?

Q. Advanced

  • Core modifications : Replace quinazolinone with pyrimidine or triazine.
  • Substituent variation : Introduce electron-withdrawing/donating groups at the chloromethyl position.
  • Bioisosteric replacement : Swap acetamide with sulfonamide or urea .

What advanced purification techniques are recommended for complex mixtures?

Q. Advanced

  • Preparative HPLC : Gradient elution with C18 columns resolves polar impurities.
  • Flash chromatography : Optimize solvent systems (e.g., hexane/EtOAc) for intermediate purity.
  • Countercurrent chromatography : Separates enantiomers using chiral stationary phases .

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